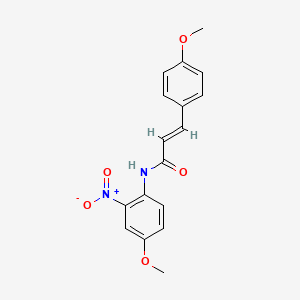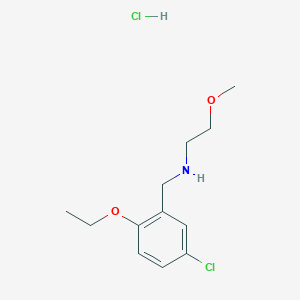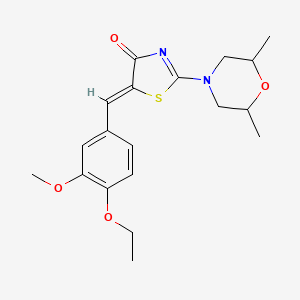
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, indicating its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease processes. It has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in disease processes, as mentioned above. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potential as a therapeutic agent for various diseases, as well as its well-studied synthesis method and mechanism of action. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are various future directions for the study of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the further study of its potential use as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods for the compound, as well as the study of its potential side effects and toxicity. Overall, further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction between 4-methoxy-2-nitroaniline and 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resultant compound is then purified through column chromatography to obtain the final product.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific studies, indicating its potential as a therapeutic agent for various diseases. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-6-3-12(4-7-13)5-10-17(20)18-15-9-8-14(24-2)11-16(15)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJORSUNCKNBBK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)
![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)

![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)